4-Quinolinecarbonyl chloride

Description

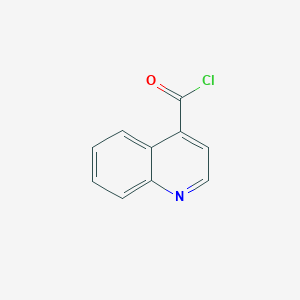

Structure

3D Structure

Properties

IUPAC Name |

quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTENSAQNLUSKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433748 | |

| Record name | 4-QUINOLINECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50821-72-2 | |

| Record name | 4-QUINOLINECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Quinolinecarbonyl Chloride in Medicinal Chemistry

[1]

Part 1: Executive Summary

The Electrophilic Gateway to Quinoline Therapeutics

4-Quinolinecarbonyl chloride (CAS 3947-56-6) serves as a critical electrophilic scaffold in modern drug discovery. Unlike its stable precursor, 4-quinolinecarboxylic acid (Cinchoninic acid), the carbonyl chloride derivative is a highly reactive intermediate that enables the rapid diversification of the quinoline core. Its primary utility lies in its ability to undergo nucleophilic acyl substitution with high efficiency, making it the reagent of choice for synthesizing quinoline-4-carboxamides —a structural motif prevalent in kinase inhibitors (e.g., Lenvatinib analogs), GPCR ligands, and antimalarial agents.

This guide provides a rigorous technical analysis of the molecule's properties, a self-validating synthesis protocol, and a mechanistic breakdown of its reactivity profiles.

Part 2: Physicochemical Profile[1]

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Quinoline-4-carbonyl chloride | Also known as Cinchonoyl chloride |

| CAS Number | 3947-56-6 | |

| Molecular Formula | C₁₀H₆ClNO | |

| Molecular Weight | 191.61 g/mol | |

| Physical State | Off-white to yellow solid (or oil) | Highly dependent on purity/dryness; often used crude.[1] |

| Solubility | DCM, THF, Toluene, DMF | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes back to the acid rapidly in air.[1] |

| Storage | Inert atmosphere (Ar/N₂), <4°C | Store over desiccant. |

Part 3: Synthesis Protocol (Self-Validating)

Methodology: Thionyl Chloride Mediated Chlorination

This protocol converts 4-quinolinecarboxylic acid to the acid chloride using thionyl chloride (SOCl₂). It includes a critical "Quench Check" to validate conversion before committing valuable nucleophiles.

Reagents

-

Substrate: 4-Quinolinecarboxylic acid (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (5.0 – 10.0 eq) – Excess acts as solvent.

-

Catalyst: DMF (1-2 drops) – Essential for Vilsmeier-Haack type activation.[1]

-

Solvent (Optional): Toluene (if avoiding neat SOCl₂).[2]

Step-by-Step Workflow

-

Setup: Flame-dry a round-bottom flask (RBF) and equip it with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

-

Addition: Charge the RBF with 4-quinolinecarboxylic acid. Add SOCl₂ slowly (neat). Add 1 drop of dry DMF.

-

Observation: Gas evolution (SO₂ and HCl) indicates reaction initiation.

-

-

Reflux: Heat the mixture to reflux (75-80°C) for 2–4 hours.

-

Endpoint: The suspension should become a clear homogeneous solution.

-

-

Isolation:

-

Validation (The "Quench Check"):

-

Take a micro-aliquot (~5 mg).

-

Add 0.5 mL dry Methanol.

-

Run TLC (or LC-MS).[2]

-

Result: You should see the Methyl Ester (Reaction with MeOH) and zero starting Acid. If Acid remains, the chloride formation was incomplete.

-

Mechanistic Visualization

Figure 1: Conversion of carboxylic acid to acid chloride via chlorosulfite intermediate.[6]

Part 4: Reactivity & Medicinal Chemistry Applications[5]

The 4-position of the quinoline ring is electronically unique. The nitrogen atom in the ring exerts an electron-withdrawing effect, making the carbonyl carbon at C4 highly electrophilic, but also susceptible to steric hindrance from the peri-hydrogen at C5.

Amidation (The Kinase Pathway)

The most common application is the synthesis of carboxamides.

-

Reaction: Acid Chloride + Amine (R-NH₂) + Base (DIEA/TEA) → Amide.[3]

-

Relevance: Many kinase inhibitors (e.g., VEGFR inhibitors) utilize a quinoline-4-carboxamide scaffold to bind in the ATP pocket, forming hydrogen bonds with the hinge region.

-

Protocol Note: Due to the instability of the chloride, amines are typically added immediately after the azeotropic drying step in an inert solvent like DCM or THF.

Friedel-Crafts Acylation

-

Reaction: Acid Chloride + Arene + AlCl₃ → Aryl Ketone.

-

Relevance: Used to synthesize 4-quinoline-aryl ketones, which are precursors to antimalarial pharmacophores.

Reduction

-

Reaction: Acid Chloride + LiAlH(OtBu)₃ → Aldehyde.

-

Relevance: The aldehyde is a versatile handle for reductive amination or Wittig reactions.

Reactivity Map

Figure 2: Divergent synthesis pathways from the acid chloride scaffold.

Part 5: Safety & Handling (The "Moisture Imperative")

The primary failure mode in working with 4-quinolinecarbonyl chloride is hydrolysis .

-

Lachrymator: Like most acid chlorides, it releases HCl gas upon contact with mucosal membranes. Work in a fume hood is mandatory.

-

Moisture Sensitivity:

-

Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use.

Part 6: References

-

Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanism for SOCl2 chlorination).

-

Quinoline in Medicinal Chemistry: Patel, D. B., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation." Journal of Chemical and Pharmaceutical Research. Link

-

Synthesis of Amides from Acid Chlorides: "Amine to Amide (via Acid Chloride)." Common Organic Chemistry. Link

-

Thionyl Chloride Properties: "Thionyl Chloride - Reagent Guide." Master Organic Chemistry. Link

-

Safety Data: National Center for Biotechnology Information. (2024).[12] PubChem Compound Summary for CID 79679, 4-Quinolinecarbonyl chloride. Link

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. reddit.com [reddit.com]

- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

4-Quinolinecarbonyl Chloride: A Comprehensive Technical Guide on Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Quinolinecarbonyl chloride, a derivative of quinoline-4-carboxylic acid, is a pivotal reagent in synthetic organic chemistry, particularly within the pharmaceutical and materials science sectors. Its significance lies in the reactivity of the acyl chloride functional group, which allows for the facile introduction of the quinoline-4-carbonyl moiety into a diverse range of molecules. The quinoline core itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This guide provides an in-depth technical analysis of the reactivity and stability of 4-quinolinecarbonyl chloride, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H6ClNO | [1] |

| Molecular Weight | 191.62 g/mol | [1] |

| Appearance | (Varies, typically a solid) | General Knowledge |

| CAS Number | 91799-73-4 (for the hydrochloride salt) | [1] |

Note: The hydrochloride salt is a common commercially available form.

I. Synthesis of 4-Quinolinecarbonyl Chloride

The primary and most direct method for the synthesis of 4-quinolinecarbonyl chloride is the treatment of quinoline-4-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its efficacy and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride gas).[2]

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

Caption: General synthesis of 4-Quinolinecarbonyl Chloride.

Detailed Experimental Protocol:

Objective: To synthesize 4-quinolinecarbonyl chloride from quinoline-4-carboxylic acid.

Materials:

-

Quinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Rotary evaporator

-

Schlenk line or inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-4-carboxylic acid in anhydrous DCM.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with anhydrous toluene.

-

Product Isolation: The resulting solid is 4-quinolinecarbonyl chloride, which should be used immediately or stored under strictly anhydrous conditions.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis.[3][4] The use of flame-dried glassware and an inert atmosphere is critical to prevent premature reaction with atmospheric moisture.

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. The excess reagent and the volatile byproducts are easily removed by evaporation.[2]

II. Reactivity Profile: A Highly Electrophilic Carbonyl

The reactivity of 4-quinolinecarbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon. The presence of two electron-withdrawing groups—the chlorine atom and the quinoline ring—significantly enhances this electrophilicity, making it a prime target for nucleophilic attack.[5] The general mechanism for its reactions is a nucleophilic addition-elimination.[5][6]

Nucleophilic Acyl Substitution: The Core Reaction

The fundamental reaction pathway involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[5][6]

Caption: Nucleophilic addition-elimination mechanism.

Common Nucleophilic Reactions:

1. Hydrolysis: Reaction with Water

4-Quinolinecarbonyl chloride reacts readily with water to form quinoline-4-carboxylic acid.[3] This reaction is often vigorous and exothermic, producing corrosive hydrogen chloride gas.[3] This inherent reactivity underscores the necessity of handling and storing the compound under anhydrous conditions.[4][7]

Reaction: R-COCl + H₂O → R-COOH + HCl

2. Alcoholysis: Formation of Esters

The reaction with alcohols is a facile method for synthesizing quinoline-4-carboxylate esters.[8][9] These reactions are typically rapid, even at room temperature, and are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7][10]

Experimental Protocol: Ester Synthesis

-

Dissolve 4-quinolinecarbonyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

-

Cool the solution in an ice bath.

-

Add the desired alcohol (1.0-1.2 equivalents) followed by a tertiary amine base (1.1-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up typically involves washing with dilute acid, aqueous bicarbonate, and brine, followed by drying and solvent evaporation.

3. Aminolysis: Synthesis of Amides

Ammonia, primary amines, and secondary amines react rapidly with 4-quinolinecarbonyl chloride to yield primary, secondary, and tertiary amides, respectively.[10][11] These reactions are generally very fast and exothermic.[11] To drive the reaction to completion and neutralize the generated HCl, two equivalents of the amine are often used, or one equivalent of the amine and one equivalent of a non-nucleophilic base.[12]

Reaction: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻

Sources

- 1. echemi.com [echemi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 4. esisresearch.org [esisresearch.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

Technical Guide: Solvent Compatibility & Handling of 4-Quinolinecarbonyl Chloride

[1]

Executive Summary: The Solubility vs. Stability Paradox

4-Quinolinecarbonyl chloride (Cinchoninoyl chloride) presents a classic challenge in organic synthesis: physical solubility does not equate to chemical compatibility. [1]

As an electrophilic acid chloride, this molecule is highly susceptible to nucleophilic attack.[1] While it may physically dissolve in protic solvents like methanol or ethanol, it simultaneously undergoes rapid solvolysis, destroying the reagent.[1] Therefore, this guide prioritizes solvent inertness over thermodynamic solubility.[1]

Key Takeaway: The "solubility" of 4-quinolinecarbonyl chloride cannot be decoupled from its hydrolytic instability.[1] Successful handling requires strictly anhydrous, aprotic environments.[1]

Physicochemical Profile & Reactivity

Before selecting a solvent, the researcher must understand the solute's behavior.[1]

-

State: Solid (typically off-white to yellow crystalline powder).[1]

-

Melting Point: ~100–115 °C (varies by purity/hydrolysis level).[1]

-

Electrophilicity: The carbonyl carbon at position 4 is highly electron-deficient, activated by the electron-withdrawing chlorine and the nitrogen-containing quinoline ring.[1]

-

Primary Degradation Pathway: Hydrolysis (reaction with water) to form 4-quinolinecarboxylic acid and HCl.[1]

The "False Solubility" Trap

If 4-quinolinecarbonyl chloride is added to wet solvents or alcohols, the solution may initially appear clear, suggesting "good solubility."[1] In reality, the clarity often indicates the rapid formation of the corresponding ester or acid, which may remain soluble while the active acid chloride is consumed.[1]

Solvent Compatibility Matrix

The following table categorizes organic solvents based on their suitability for dissolving and storing 4-quinolinecarbonyl chloride.

| Solvent Class | Specific Solvents | Status | Technical Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | RECOMMENDED | Excellent physical solubility; chemically inert; easily dried.[1] Standard choice for acylations.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | RECOMMENDED | Good solubility, especially with slight warming.[1] Ideal for reflux conditions where higher boiling points are needed.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | CONDITIONAL | Must be anhydrous. Ethers are hygroscopic.[1] Peroxides in aged ethers can also initiate radical side reactions.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | CONDITIONAL | Good solubility.[1] Useful for biphasic reactions.[1] Must be strictly anhydrous to prevent hydrolysis.[1] |

| Amides / Sulfoxides | DMF, DMAc, DMSO | CAUTION | High Risk. While physically soluble, acid chlorides can react with DMF to form Vilsmeier-Haack intermediates (dimethylchloroiminium salts), altering reactivity.[1] DMSO is hygroscopic and can act as an oxidant.[1] |

| Protic | Methanol, Ethanol, Water, Isopropanol | PROHIBITED | Immediate Reaction. Solvolysis occurs, converting the acid chloride to an ester (alcoholysis) or acid (hydrolysis).[1] |

| Amines | Pyridine, Triethylamine | REAGENT ONLY | Soluble, but forms acyl-ammonium salts immediately.[1] Use only if this activation is the intended reaction step.[1] |

Mechanism of Instability: Hydrolysis & Alcoholysis

Understanding why protic solvents fail is critical for troubleshooting precipitation issues.[1] When 4-quinolinecarbonyl chloride encounters water (even trace amounts in "wet" organic solvents), it degrades into 4-quinolinecarboxylic acid.[1]

The Diagnostic Sign: The acid form is significantly less soluble in non-polar solvents (like DCM or Toluene) than the chloride. Therefore, cloudiness or precipitation in a previously clear stock solution is a definitive indicator of moisture contamination and hydrolysis.[1]

Visualizing the Degradation Pathway

The diagram below illustrates the decision logic for solvent selection and the mechanistic consequence of failure.

Figure 1: Solvent selection logic and degradation pathways. Protic solvents trigger immediate hydrolysis; DMF/DMSO pose side-reaction risks.[1]

Experimental Protocol: Preparation of a Stable Stock Solution

To ensure reproducibility in biological assays or synthesis, follow this self-validating protocol.

Objective: Prepare a 0.1 M stock solution in Dichloromethane (DCM).

Materials

-

4-Quinolinecarbonyl chloride (Solid).[1]

-

Anhydrous DCM (stored over activated 3Å or 4Å molecular sieves).[1]

-

Argon or Nitrogen gas line.[1]

-

Septum-capped vial.[1]

Methodology

-

Purge: Flush the empty vial with Argon for 30 seconds to displace humid air.[1]

-

Weighing: Quickly weigh the solid 4-quinolinecarbonyl chloride. Minimize exposure to air; the solid is hygroscopic and will fume (HCl release) if exposed to humidity.

-

Dissolution: Add anhydrous DCM via syringe through the septum.

-

Observation: Swirl gently. The solution should be clear and colorless to pale yellow.

-

Validation Check: If the solution turns cloudy immediately, your solvent is "wet." The cloudiness is the insoluble carboxylic acid forming. Discard and restart with fresh anhydrous solvent.

-

-

Storage: Store at -20°C. Seal with Parafilm. Use within 24-48 hours.

Troubleshooting: The "Silver Nitrate" Test

If you suspect your stock solution has degraded (hydrolyzed) despite remaining clear:

-

Take a 50 µL aliquot of the organic solution.

-

Shake it with 500 µL of water (this deliberately hydrolyzes the aliquot and extracts the chloride).

-

Add 1 drop of 0.1 M AgNO₃ solution to the aqueous layer.[1]

-

Interpretation:

-

Heavy White Precipitate (AgCl): Expected.[1][2][3][4] The molecule contains chlorine.[1][2][5][6][7][8][9] This confirms presence of chloride but does not distinguish between active acid chloride and hydrolyzed free HCl.[1]

-

Better Check (Derivatization): React a small aliquot with excess methanol.[1] Analyze by TLC or LC-MS.[1][10]

-

Peak A (Methyl Ester): Indicates active acid chloride was present.[1]

-

Peak B (Carboxylic Acid): Indicates the stock had already hydrolyzed before methanol addition.

-

-

Safety & Handling

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122130, 4-Quinolinecarbonyl chloride.[1] PubChem. Available at: [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Reich, H. J., & Rigby, J. H. (Eds.).[1] (1999).[1] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.[1] (Discussion on Vilsmeier-Haack intermediates formed by Acid Chlorides in DMF).

Sources

- 1. research.library.fordham.edu [research.library.fordham.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 4. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

4-Quinolinecarbonyl chloride molecular weight and formula

An In-depth Technical Guide to 4-Quinolinecarbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-Quinolinecarbonyl chloride stands as a pivotal reagent in the landscape of medicinal chemistry and organic synthesis. As a derivative of quinoline, a heterocyclic scaffold present in numerous natural products and pharmaceuticals, this compound serves as a highly valuable building block for introducing the quinoline-4-carbonyl moiety into target molecules. The quinoline core is fundamental to a range of therapeutic agents, including anticancer, antimalarial, and antibacterial drugs.[1][2] The high reactivity of the acyl chloride functional group makes 4-quinolinecarbonyl chloride an efficient acylating agent, enabling the construction of complex molecular architectures, particularly in the development of novel enzyme inhibitors and therapeutic candidates.[3]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of 4-quinolinecarbonyl chloride. It delves into its core physicochemical properties, detailed synthetic protocols with mechanistic insights, characteristic reactivity, and essential safety and handling procedures. The objective is to equip the reader with the technical accuracy and field-proven insights required to effectively utilize this important synthetic intermediate.

Core Physicochemical Properties

4-Quinolinecarbonyl chloride is typically encountered as a moisture-sensitive solid. Its fundamental properties are crucial for its use in synthesis, dictating storage conditions and reaction setups. The compound is often prepared and used in its free base form or as a more stable hydrochloride salt.

| Property | Data | Source(s) |

| Chemical Structure | (See Figure 1 below) | |

| Molecular Formula | C₁₀H₆ClNO | [4] |

| Molecular Weight | 191.62 g/mol | |

| Alternative Form | 4-Quinolinecarbonyl chloride hydrochloride | [4] |

| Molecular Formula (HCl) | C₁₀H₆ClNO · HCl | [4] |

| Molecular Weight (HCl) | 228.08 g/mol | [4] |

| Appearance | Typically an off-white to yellow solid |

Figure 1: 2D Structure of 4-Quinolinecarbonyl chloride

Synthesis and Mechanistic Insights

The synthesis of 4-quinolinecarbonyl chloride is a two-step process, beginning with the construction of its precursor, 4-quinolinecarboxylic acid, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.

Synthesis of the Precursor: 4-Quinolinecarboxylic Acid

The construction of the quinoline scaffold is most classically achieved via the Pfitzinger condensation reaction.[1] This method involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions. The choice of the Pfitzinger reaction is rooted in its reliability and ability to generate the quinoline-4-carboxylic acid core in good yields from readily available starting materials.[5]

-

Ring Opening: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatin in an aqueous solution of a strong base (e.g., 33% potassium hydroxide). Stir the mixture at room temperature (25-35 °C) to facilitate the hydrolytic ring-opening of the isatin to form an isatinate salt.

-

Condensation: To the resulting solution, add an excess of a simple ketone, such as acetone. Heat the reaction mixture to reflux for 5-15 hours.[5] The α-protons of the ketone are sufficiently acidic under these conditions to act as a nucleophile, condensing with the keto-acid intermediate.

-

Cyclization & Aromatization: The subsequent intramolecular condensation and dehydration steps occur in situ, leading to the formation of the quinoline ring system.

-

Workup & Isolation: After the reflux period, cool the reaction mixture to room temperature. Carefully acidify the solution with an acid (e.g., HCl) to a pH of 5-6. The 4-quinolinecarboxylic acid product, being insoluble in the acidic aqueous medium, will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Conversion to 4-Quinolinecarbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

-

Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂).

-

Reagent Addition: Suspend 4-quinolinecarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A co-solvent such as toluene may be used. Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Reaction: Heat the mixture to reflux (typically around 80 °C) and monitor the reaction. The reaction is often complete when the evolution of gases (HCl and SO₂) ceases and the solid starting material has completely dissolved.

-

Purification: After cooling the reaction to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-quinolinecarbonyl chloride can often be used directly in the next step or further purified by recrystallization or distillation under high vacuum.

Chemical Reactivity and Applications

The Role of an Acyl Chloride

The carbonyl carbon in 4-quinolinecarbonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms. This property makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Application in Amide Synthesis for Drug Development

A primary application of 4-quinolinecarbonyl chloride is in the synthesis of amides. This reaction is fundamental in drug discovery for linking the quinoline core to other fragments, often amines, to produce bioactive molecules. For instance, derivatives of 2-phenyl-quinoline-4-carboxylic acid are synthesized as potent SIRT3 inhibitors, where the final step often involves coupling the corresponding acyl chloride with an amine.[3]

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the desired amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of 4-quinolinecarbonyl chloride (1.0-1.1 eq) in the same solvent. The exothermicity of the reaction requires slow addition to maintain temperature control.

-

Rationale for Base: The reaction produces one equivalent of HCl. The added base is crucial as a scavenger for this acid. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is a critical, self-validating step in the protocol.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude amide product, which can be purified by column chromatography or recrystallization.

Analytical Characterization

Confirming the identity and purity of 4-quinolinecarbonyl chloride after synthesis is critical. A combination of spectroscopic methods is typically employed.

| Technique | Expected Observation | Rationale | Source(s) |

| Infrared (IR) | Strong, sharp C=O stretching absorption at high frequency, typically in the range of 1790-1815 cm⁻¹ . | The electron-withdrawing nature of the chlorine atom strengthens the C=O bond, shifting its stretching frequency higher than esters or amides. | [6] |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the six protons on the quinoline ring system. | The specific chemical shifts and coupling constants are characteristic of the substituted quinoline scaffold. | |

| ¹³C NMR | A carbonyl carbon signal around 165-175 ppm . Multiple signals in the aromatic region (approx. 120-150 ppm) for the quinoline carbons. | The downfield shift of the carbonyl carbon is characteristic of an acyl chloride. | |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the calculated exact mass (191.0138 for C₁₀H₆³⁵ClNO). A characteristic M+2 peak at ~33% the intensity of M⁺. | The M+2 peak is due to the natural abundance of the ³⁷Cl isotope, providing strong evidence for the presence of one chlorine atom. |

Handling, Storage, and Safety

As an acyl chloride, this compound is reactive and requires careful handling to ensure safety and maintain its chemical integrity.

-

Handling: Always handle 4-quinolinecarbonyl chloride in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory to prevent contact with skin and eyes.[8] Avoid inhalation of dust or vapors.

-

Storage: The compound is highly sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7][9] Exposure to atmospheric moisture will lead to hydrolysis, converting it back to 4-quinolinecarboxylic acid and releasing corrosive HCl gas.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.

-

Moisture-Sensitive: Reacts vigorously with water, alcohols, and other protic solvents.

-

Lachrymator: Vapors can cause irritation and tearing of the eyes.

-

-

Spill & Disposal: Spills should be neutralized cautiously with a weak base like sodium bicarbonate and absorbed with an inert material. All waste must be disposed of in accordance with local regulations for hazardous chemical waste.[10]

Conclusion

4-Quinolinecarbonyl chloride is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its predictable and high-yield synthesis, coupled with its robust reactivity as an acylating agent, secures its role as a preferred reagent for introducing the biologically significant quinoline moiety. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and safely leverage this compound to advance their scientific objectives, from developing next-generation therapeutics to creating novel functional materials.

References

-

PubChem. 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Madhukara, P. et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

-

Konieczny, M. T. & Konieczny, W. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

Zhang, Y. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

- Google Patents.

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. echemi.com [echemi.com]

- 5. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. fishersci.com [fishersci.com]

- 8. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Technical Guide: Commercial Availability, Synthesis, and Handling of 4-Quinolinecarbonyl Chloride

Executive Summary

4-Quinolinecarbonyl chloride (and its hydrochloride salt) is a critical electrophilic building block used extensively in the synthesis of antiviral, antimalarial, and anticancer therapeutics. However, its high susceptibility to hydrolysis presents a unique supply chain challenge. While commercially available, "shelf-stable" stock often degrades into the parent acid (4-quinolinecarboxylic acid) during storage or transit.

This guide recommends a "Just-in-Time" (JIT) synthesis strategy for high-purity applications, while providing vetted sourcing channels for those requiring bulk acquisition. It prioritizes the hydrochloride salt form (CAS 91799-73-4) over the free base for stability.

Part 1: Chemical Identity & Critical Properties

Understanding the precise chemical form is the first step in successful procurement. Vendors often conflate the acid chloride with its stable precursor.

Chemical Specification Table

| Property | Target Compound (Salt Form) | Target Compound (Free Base) | Stable Precursor (Recommended) |

| Chemical Name | 4-Quinolinecarbonyl chloride HCl | 4-Quinolinecarbonyl chloride | 4-Quinolinecarboxylic acid |

| CAS Number | 91799-73-4 | 35964-69-9 (varies) | 486-74-8 |

| Molecular Weight | 228.07 g/mol | 191.61 g/mol | 173.17 g/mol |

| Physical State | Off-white to yellow solid | Yellow oil or low-melt solid | White/Off-white powder |

| Stability | Moderate (Hygroscopic) | Low (Hydrolyzes rapidly) | High (Shelf-stable) |

| Storage | -20°C, under Argon/N2 | -20°C, strictly anhydrous | Room Temperature |

Critical Insight: Do not order CAS 35964-69-9 (Free Base) for storage. If you cannot use the material immediately upon arrival, purchase the Precursor (CAS 486-74-8) or the HCl salt (CAS 91799-73-4).

Part 2: Strategic Sourcing & Supplier Landscape

For research scale (<100g), the risk of receiving partially hydrolyzed material from generalist vendors is high. Use the following tiered sourcing strategy.

Tier 1: High-Fidelity Building Block Suppliers (Recommended)

These vendors specialize in unstable intermediates and typically package under inert gas.

-

Enamine: Excellent for "in-stock" building blocks; likely to supply the HCl salt.

-

Fluorochem (UK): Reliable sourcing for quinoline derivatives; often lists the HCl salt.

-

Combi-Blocks: US-based, frequently stocks the acid precursor and the chloride salt.

Tier 2: Global Catalog Aggregators

-

Sigma-Aldrich (Merck): Primary source for the precursor acid (CAS 486-74-8) . Catalog #174823.

-

Thermo Fisher (Alfa Aesar): Good for bulk acid precursor.

Tier 3: Bulk/Custom Synthesis (Kg Scale)

-

WuXi AppTec / Pharmaron: Recommended for GMP-grade custom synthesis of the chloride if "Make" is not an option.

Sourcing Decision Matrix (Visualization)

Figure 1: Decision tree for sourcing 4-Quinolinecarbonyl chloride based on scale and laboratory capabilities.

Part 3: The "Make vs. Buy" Protocol (Synthesis)

For applications requiring >98% purity (e.g., late-stage drug functionalization), in-house synthesis is the gold standard . The commercial chloride often contains 5-10% hydrolyzed acid, which complicates purification.

Protocol: Thionyl Chloride Mediated Synthesis

Objective: Convert 4-quinolinecarboxylic acid to 4-quinolinecarbonyl chloride HCl.

Reagents:

-

Thionyl Chloride (

) (5.0 - 10.0 eq) – Acts as solvent and reagent -

Catalytic DMF (1-2 drops)

Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

drying tube (or -

Addition: Charge the flask with 4-quinolinecarboxylic acid. Add

carefully. Add catalytic DMF. -

Reaction: Reflux at 75-80°C for 2-4 hours. The suspension should clear as the acid chloride forms.

-

Work-up:

-

Cool to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a base trap). -

Co-evaporate with anhydrous toluene (2x) to remove trace

.

-

-

Isolation: The residue is the crude hydrochloride salt. It can be used directly or recrystallized from anhydrous hexane/DCM if necessary.

Safety Note:

releasesand gas. Perform strictly in a fume hood.

Part 4: Quality Control & Validation

The Trap: You cannot analyze acid chlorides directly on standard Reverse-Phase HPLC. The water in the mobile phase will hydrolyze the chloride back to the acid, leading to a false "100% pure" result (showing only the acid peak).

Validated QC Method: Methyl Ester Derivatization

To accurately assess purity, you must "cap" the reactive chloride with methanol before analysis.

Protocol:

-

Take ~5 mg of the synthesized/purchased acid chloride.

-

Dissolve in 1 mL of anhydrous methanol .

-

Add 1 drop of Triethylamine (

). -

Shake for 5 minutes at room temperature.

-

Analyze via HPLC-MS or GC-MS.

Interpretation:

-

Peak A (Methyl Ester): Represents the active acid chloride content.

-

Peak B (Carboxylic Acid): Represents the portion that was already hydrolyzed before the test.

Synthesis & QC Workflow (Visualization)

Figure 2: Synthesis and Quality Control workflow. Note the critical derivatization step (Red) required for accurate analysis.

References

-

Sigma-Aldrich. Product Specification: 4-Quinolinecarboxylic acid (CAS 486-74-8).[4] Retrieved from .

-

PubChem. Compound Summary: Quinoline-4-carbonyl chloride hydrochloride (CAS 91799-73-4). National Library of Medicine. Retrieved from .

-

Royal Society of Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives. Organic & Biomolecular Chemistry.[5] Retrieved from .

-

BenchChem. HPLC Method Validation Using Acyl Chloride Derivatization. Retrieved from .

-

National Institutes of Health (NIH). Stability of acid chlorides and derivatization techniques.[6] PubMed Central. Retrieved from .

Sources

- 1. SID 77664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-Quinolinecarboxylic acid 97 486-74-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability of stored methacholine chloride solutions: clinically useful information - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to 4-Quinolinecarbonyl Chloride: Structure, Reactivity, and Spectroscopic Predictions

Foreword: Bridging Theory and a Priori Design

In modern drug discovery and materials science, the ability to predict molecular properties before engaging in costly and time-consuming synthesis is paramount. 4-Quinolinecarbonyl chloride stands as a valuable scaffold and reactive intermediate. Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the acyl chloride group provides a reactive handle for facile amide library synthesis.[1] Understanding the electronic structure, reactivity, and spectral signatures of this molecule from first principles allows researchers to anticipate its behavior, design more effective derivatives, and streamline development pipelines.

This technical guide eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a computational investigation. We will begin by establishing a robust theoretical framework, proceed to a detailed, reproducible computational protocol, and culminate in an in-depth analysis of the predicted properties of 4-Quinolinecarbonyl chloride. Our goal is not merely to present data, but to illuminate the causality behind the numbers, providing field-proven insights for both computational chemists and bench scientists.

The Computational Philosophy: Selecting the Right Tools

The predictive power of any theoretical calculation hinges on the appropriateness of the chosen methodology. For an organic molecule like 4-Quinolinecarbonyl chloride, which contains a conjugated aromatic system, heteroatoms, and a polar, reactive functional group, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.

Our chosen model chemistry is B3LYP/6-31G(d) . This is not an arbitrary choice; it is a deliberate decision grounded in decades of computational chemistry literature.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is renowned for its excellent performance in describing the thermochemistry and electronic structure of a vast range of organic molecules.[2][3] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing a more realistic description of electron distribution.

-

6-31G(d) Basis Set: This Pople-style basis set is a split-valence set, meaning it uses two sets of functions to describe the valence electrons, affording them greater flexibility to change size and shape within the molecular environment. The crucial addition is the (d) polarization function on heavy (non-hydrogen) atoms. For 4-Quinolinecarbonyl chloride, this is non-negotiable. The polarization function allows the electron orbitals to distort anisotropically, which is essential for accurately modeling the polar C=O and C-Cl bonds and the π-system of the quinoline ring.[4]

This level of theory has consistently proven to be a reliable workhorse, providing high-quality geometric, vibrational, and electronic data for systems of this nature.

The Virtual Experiment: A Self-Validating Computational Workflow

To ensure the scientific integrity of our findings, we employ a multi-step, self-validating protocol. Each subsequent step builds upon the validated success of the previous one. This workflow ensures that our final property calculations are based on a physically realistic and stable molecular structure.

Protocol 1: Step-by-Step Computational Procedure

This protocol outlines the necessary steps using the Gaussian 16 software suite, a widely used platform for electronic structure calculations.[5]

-

Molecule Construction:

-

Using a molecular builder (e.g., GaussView), construct the 4-Quinolinecarbonyl chloride molecule. Ensure correct atom types, bonds, and initial hybridization. The initial geometry does not need to be perfect, as the optimization step will refine it.

-

-

Geometry Optimization and Frequency Calculation:

-

Set up the calculation in Gaussian. The input file's route section (# line) should specify the keywords for optimization followed by frequency analysis: #p B3LYP/6-31G(d) Opt Freq.

-

Opt: This keyword instructs Gaussian to perform a geometry optimization, finding the lowest energy conformation of the molecule.

-

Freq: This keyword, performed on the optimized geometry, calculates the vibrational frequencies. This step is the core of our self-validation.[6]

-

Specify a charge of 0 and a spin multiplicity of 1 (for a closed-shell singlet ground state).

-

Submit the calculation.

-

-

Validation Check:

-

Upon completion, open the output file and search for the frequency results.

-

Crucial Step: Verify that there are zero imaginary frequencies. An imaginary frequency (presented as a negative value) indicates the structure is a transition state, not a true energy minimum. If one is found, the initial geometry must be adjusted and the calculation re-run.

-

-

Property Calculations:

-

Using the validated, optimized geometry, perform subsequent single-point calculations for the desired properties.

-

NMR: Use the keyword NMR. The Gauge-Independent Atomic Orbital (GIAO) method is the default and standard for reliable results.

-

Population Analysis: Use the keyword Pop=NBO to perform a Natural Bond Orbital analysis, which provides insights into charge distribution. To generate cube files for visualization of orbitals and potentials, add output=wfx.

-

Analysis of Predicted Properties

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule in the gas phase. This provides fundamental data on bond lengths and angles, which are direct consequences of the molecule's electronic structure. The planarity of the quinoline ring and the orientation of the carbonyl chloride group are key determinants of its reactivity and interaction with biological targets.

| Parameter | Bond | Calculated Length (Å) | Comment |

| Carbonyl Bond | C=O | 1.185 | Shorter than a typical ketone C=O (~1.23 Å) due to the electron-withdrawing effect of the adjacent chlorine atom. |

| Acyl-Chloride Bond | C-Cl | 1.812 | Longer than in simple alkyl chlorides, influenced by the carbonyl group. |

| Ring-Carbonyl Bond | C(ring)-C(carbonyl) | 1.501 | Typical length for a C-C single bond between sp² carbons. |

| Quinoline C-N Bonds | C-N | ~1.32 - 1.38 | Reflects the aromatic, delocalized nature of the quinoline ring system. |

| Table 1: Key predicted geometric parameters for 4-Quinolinecarbonyl Chloride at the B3LYP/6-31G(d) level of theory. |

Predicted Vibrational Spectrum (IR Analysis)

The frequency calculation not only validates the geometry but also predicts the molecule's infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion (stretching, bending) and, if it induces a change in the molecule's dipole moment, will be IR active.

| Predicted Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment | Experimental Correlation |

| 1795 | High | C=O Stretch (Carbonyl) | Acyl chlorides characteristically show a strong C=O stretch in the 1790-1815 cm⁻¹ region.[7] This is significantly higher than the C=O stretch in its precursor, quinoline-4-carboxylic acid, which appears around 1710 cm⁻¹.[8][9] |

| 3050-3150 | Low-Medium | Aromatic C-H Stretches | Typical for aromatic systems. |

| 1500-1600 | Medium-High | C=C / C=N Ring Stretches | Characteristic of the quinoline aromatic system. |

| 855 | Medium | C-Cl Stretch | Expected for an acyl chloride. |

| Table 2: Predicted key vibrational frequencies and their assignments. Frequencies are typically scaled by a factor (~0.96) to better match experimental values. |

The most diagnostic predicted peak is the intense C=O stretch at 1795 cm⁻¹. Its high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens and shortens the C=O bond. This peak would be the primary handle for experimentally monitoring reactions involving the acyl chloride group.

Electronic Properties: Reactivity and Interaction Hotspots

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for visualizing electrophilic and nucleophilic sites.[10]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prime targets for nucleophilic attack.

For 4-Quinolinecarbonyl chloride, the MEP analysis reveals:

-

Intense Red Region: Located around the carbonyl oxygen, confirming its status as the primary site for protonation and hydrogen bonding.

-

Intense Blue Region: Located on the carbonyl carbon. This high positive potential makes it exceptionally electrophilic and highly susceptible to attack by nucleophiles (e.g., amines, alcohols), which is the chemical basis for its utility in synthesis.

-

Moderate Red Region: Delocalized over the π-system of the quinoline ring, with a slightly higher concentration near the nitrogen atom, indicating its basic character.

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[11] The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the reaction's feasibility and pathway.

-

HOMO: Represents the outermost, highest-energy electrons. It characterizes the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest-energy empty orbital. It characterizes the molecule's ability to accept electrons (electrophilicity).

| Orbital | Calculated Energy (eV) | Description & Implication |

| HOMO | -7.12 eV | Primarily delocalized over the quinoline ring system. This indicates that reactions involving electron donation (e.g., electrophilic aromatic substitution) will occur on the ring. |

| LUMO | -2.45 eV | Predominantly localized on the carbonyl chloride group, specifically with a large coefficient on the carbonyl carbon. This confirms that the most favorable site for nucleophilic attack is indeed the carbonyl carbon. |

| HOMO-LUMO Gap | 4.67 eV | The size of this energy gap is an indicator of the molecule's kinetic stability. A relatively large gap suggests a stable molecule, but one that is primed for reaction at the highly electrophilic site defined by the LUMO. |

| Table 3: Predicted Frontier Molecular Orbital energies and characteristics. |

The clear spatial separation of the HOMO (on the ring) and LUMO (on the acyl chloride group) is significant. It suggests that the reactivity of the two parts of the molecule can be largely independent, allowing the acyl chloride to undergo nucleophilic acyl substitution without disrupting the aromatic system, a highly desirable trait for a synthetic building block.

Predicted ¹³C and ¹H NMR Chemical Shifts

NMR spectroscopy is a primary tool for structural elucidation. Our calculations can predict the chemical shifts (referenced to TMS), providing a theoretical spectrum for comparison with experimental data.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Rationale |

| Carbonyl Carbon | 168.5 | - | Highly deshielded due to the electronegativity of both oxygen and chlorine. This downfield shift is characteristic of acyl chloride carbons. |

| C2 | 151.2 | 9.10 | Adjacent to the ring nitrogen, leading to significant deshielding. |

| C3 | 122.5 | 8.01 | Standard aromatic carbon. |

| C4a (bridgehead) | 148.8 | - | Bridgehead carbon adjacent to nitrogen. |

| C8a (bridgehead) | 128.9 | - | Bridgehead carbon. |

| Table 4: Selected predicted NMR chemical shifts. Experimental data for the precursor, quinoline-4-carboxylic acid, shows similar shifts for the ring protons and carbons, lending confidence to these predictions.[12] |

Conclusion for the Drug Development Professional

The theoretical calculations presented in this guide provide a comprehensive, multi-faceted portrait of 4-Quinolinecarbonyl chloride. The convergence of geometric, vibrational, and electronic data paints a clear picture of a stable yet highly reactive molecule.

Key Takeaways:

-

Validated Stability: The computational workflow confirms the molecule exists as a stable energy minimum.

-

Predictable Reactivity: The MEP and FMO analyses unequivocally identify the carbonyl carbon as the "hotspot" for nucleophilic attack, validating its role as an acylating agent. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability.

-

Clear Spectroscopic Handles: The predicted high-frequency C=O stretch in the IR spectrum (~1795 cm⁻¹) and the downfield carbonyl signal in the ¹³C NMR spectrum (~168.5 ppm) serve as unambiguous signatures for confirming the molecule's identity and monitoring its conversion during synthesis.

This in silico analysis serves as a powerful predictive tool, enabling researchers to proceed with synthetic and screening efforts with a high degree of confidence in the molecule's expected behavior. It provides the foundational data necessary for rational drug design, guiding the synthesis of novel quinoline-based amides and esters with tailored properties.

References

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

-

Gaussian. (2017). About Gaussian 16. [Link]

-

Ghomi, J. S., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. [Link]

-

Grimme, S., et al. (2012). Why the standard B3LYP/6-31G model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem*. PubMed. [Link]

-

Mahmoud, A. R. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]

-

University of Hamburg. (n.d.). Molecular Electrostatic Potential (MEP). [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [https://medium.com/@arin qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b1c4c1a8fe5]([Link] qurrata/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b1c4c1a8fe5)

-

Muzomwe, M., et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. ResearchGate. [Link]

- UC Berkeley College of Chemistry. (n.d.).

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

YouTube. (2020). Gaussian Tutorial for Organic Chemists. [Link]

-

JACS Au. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]

-

Scientific & Academic Publishing. (n.d.). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. [Link]

-

ResearchGate. (2025). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. [Link]

-

ResearchGate. (2025). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. [Link]

-

Reddit. (2016). ubiquity of B3LYP/6-31G*. [Link]

-

YouTube. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. [Link]

-

YouTube. (2023). Electrostatic Potential Maps and Bond Polarity - Organic Chemistry. [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]

-

SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. gaussian.com [gaussian.com]

- 6. medium.com [medium.com]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Quinolinecarbonyl Chloride: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] 4-Quinolinecarbonyl chloride, as a key synthetic intermediate, provides a direct route to introduce this privileged heterocycle into target molecules, primarily through acylation reactions to form amides and esters. This reagent is commonly available in two forms: the free base and the hydrochloride salt. The choice between these two forms is not arbitrary; it is a critical decision dictated by factors such as stability, solubility, and the specific reaction chemistry, particularly the need to manage the reactivity of the quinoline nitrogen atom. This guide provides an in-depth analysis of 4-quinolinecarbonyl chloride hydrochloride and its corresponding free base, offering field-proven insights into their respective properties, handling, and strategic application in synthesis to empower researchers to make informed, effective decisions in their experimental design.

Fundamental Structural and Chemical Differences

The core distinction between the two forms lies in the protonation state of the quinoline nitrogen atom.

-

4-Quinolinecarbonyl Chloride (Free Base): In this form, the nitrogen atom at position 1 of the quinoline ring possesses a lone pair of electrons, rendering it a Lewis base and a potential nucleophile.

-

4-Quinolinecarbonyl Chloride Hydrochloride: Here, the nitrogen atom is protonated by hydrochloric acid, forming a quaternary ammonium salt, specifically a quinolinium chloride. This protonation neutralizes the nucleophilicity of the nitrogen, effectively functioning as an in situ protecting group.

Caption: Chemical structures of the free base and hydrochloride salt.

This fundamental difference in protonation state has profound implications for the reagent's physical properties and chemical reactivity, as detailed in the following sections.

Comparative Properties: A Head-to-Head Analysis

The selection of the appropriate reagent form is a strategic decision based on a trade-off between stability, solubility, and reactivity. The following table summarizes the key characteristics to guide this choice.

| Property | 4-Quinolinecarbonyl Chloride Hydrochloride | 4-Quinolinecarbonyl Chloride (Free Base) | Causality and Field Insights |

| Chemical Stability | Higher. Crystalline solid, less hygroscopic. The protonated nitrogen is electron-withdrawing, slightly reducing the reactivity of the acyl chloride and preventing self-reaction. | Lower. Can be a low-melting solid or oil. The lone pair on the nitrogen makes the molecule more susceptible to atmospheric moisture and potential side reactions.[3] | The hydrochloride salt is generally preferred for long-term storage and ease of handling due to its superior stability.[4][5] |

| Solubility | More soluble in polar aprotic solvents (e.g., DMF, DMSO). Limited solubility in nonpolar solvents. | More soluble in common nonpolar organic solvents (e.g., DCM, Chloroform, THF). | Solubility dictates the choice of reaction solvent. The free base is ideal for reactions in chlorinated solvents, while the hydrochloride salt may be better suited for reactions in DMF. |

| Reactivity of Quinoline N | Non-nucleophilic. The protonated nitrogen is protected and cannot participate in side reactions. | Nucleophilic. The nitrogen's lone pair is available to react with electrophiles, potentially leading to undesired byproducts. | This is the most critical factor. The hydrochloride form is used to ensure that acylation occurs exclusively at the desired nucleophile (e.g., an amine or alcohol). |

| Handling & Safety | Crystalline solid, often easier to weigh accurately. Corrosive and moisture-sensitive. | May be a fuming liquid or low-melting solid, requiring more careful handling under an inert atmosphere. Corrosive and moisture-sensitive.[6][7] | Both forms are potent irritants and corrosive due to the acyl chloride moiety, which rapidly hydrolyzes in the presence of water to form hydrochloric acid.[8] Always handle in a fume hood with appropriate PPE.[9][10] |

| Typical Reaction Base | Requires ≥2 equivalents of a non-nucleophilic tertiary amine (e.g., TEA, DIPEA). | Requires ≥1 equivalent of a base to scavenge the HCl byproduct. | For the hydrochloride, one equivalent of base is consumed to neutralize the quinolinium salt, and a second equivalent neutralizes the HCl generated from the acylation. |

Strategic Application and Experimental Protocols

The choice between the hydrochloride and free base forms directly impacts the design of the synthetic procedure, particularly the choice of solvent and base.

When to Use 4-Quinolinecarbonyl Chloride Hydrochloride: The Protected Approach

Expertise & Rationale: The hydrochloride salt is the reagent of choice for most standard acylation reactions, such as the formation of amides from primary or secondary amines. The protonated quinoline nitrogen is inert, preventing it from competing with the target nucleophile or catalyzing unwanted side reactions. This self-validating system ensures chemoselectivity, directing the reaction to the intended pathway.

Workflow Logic: The reaction requires a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves two critical roles:

-

Neutralization of the Salt: The first equivalent of base neutralizes the acidic quinolinium proton, transiently generating the free base in situ.

-

Scavenging HCl: The second equivalent of base neutralizes the molecule of HCl that is produced during the acylation reaction, driving the reaction to completion.

Caption: Workflow for amidation using the hydrochloride salt.

Protocol 1: Synthesis of N-benzylquinoline-4-carboxamide using the Hydrochloride Salt

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.), triethylamine (2.2 eq.), and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 4-quinolinecarbonyl chloride hydrochloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the pure amide.

When to Use 4-Quinolinecarbonyl Chloride (Free Base): The Unmasked Approach

Expertise & Rationale: The free base is employed in scenarios where the nucleophilicity of the quinoline nitrogen is either inconsequential or desired for a subsequent transformation. This form is also necessary when the reaction conditions are incompatible with hydrochloride salts or when using bases that are not strong enough to deprotonate the quinolinium ion effectively. The choice of the free base requires careful consideration of potential side reactions.

Workflow Logic: While the quinoline nitrogen is already deprotonated, a base is still required to scavenge the HCl generated during the acylation. Typically, one equivalent of a hindered or non-nucleophilic base is sufficient. Using the free base allows for a wider range of solvents, particularly nonpolar ones like THF or toluene, where the hydrochloride salt is poorly soluble.

Caption: Workflow for esterification using the free base.

Protocol 2: Synthesis of Phenyl 4-quinolinecarboxylate using the Free Base

-

Preparation: To a flame-dried flask under a nitrogen atmosphere, add phenol (1.0 eq.), pyridine (1.5 eq.), and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of 4-quinolinecarbonyl chloride (free base, 1.05 eq.) in anhydrous THF dropwise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Concentrate the filtrate under reduced pressure.

-

Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude ester by flash chromatography.

Conclusion and Recommendations

The decision to use 4-quinolinecarbonyl chloride as its hydrochloride salt or free base is a critical parameter in synthetic design that hinges on a balance of stability, solubility, and the imperative to control chemoselectivity.

-

For routine acylations (amidations, esterifications) where the quinoline nitrogen must remain inert, the hydrochloride salt is the superior choice. Its enhanced stability and built-in protection of the nitrogen provide a robust and reliable method, ensuring the reaction proceeds cleanly to the desired product.

-

The free base should be reserved for specific applications where reaction conditions are incompatible with salts, where its solubility in nonpolar solvents is essential, or where the reactivity of the quinoline nitrogen is a desired feature of the overall synthetic strategy.

By understanding the fundamental chemical principles that differentiate these two forms, researchers can better anticipate reactivity, optimize reaction conditions, and ultimately improve the efficiency and success of their synthetic endeavors in the pursuit of novel chemical entities.

References

-

Kubinski, K., & Fedorowicz, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

-

Costakes, M. J., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

-

Gellis, A., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Patel, V. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

-

Pan, H., et al. (1989). Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine. British Journal of Clinical Pharmacology. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Quinolinecarboxaldehyde, 95%. Cole-Parmer. Available at: [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. Available at: [Link]

-

Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at: [Link]

-

Sciencemadness Wiki. (2024). Acetyl chloride. Sciencemadness Wiki. Available at: [Link]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available at: [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available at: [Link]

-

Reddit. (2023). Acetyl Chloride Storage. r/chemistry. Available at: [Link]

-

Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. NJ.gov. Available at: [Link]

-

Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]

-

ScienceLab.com. (2010). Material Safety Data Sheet - Quinoline. ScienceLab.com. Available at: [Link]

-

University of Groningen. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen Research Portal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 6. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. nj.gov [nj.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemos.de [chemos.de]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes & Protocols: 4-Quinolinecarbonyl Chloride as a Strategic Acylating Agent in Organic Synthesis

Introduction: The Strategic Importance of the Quinoline Moiety

The quinoline scaffold is a privileged heterocyclic system of immense interest to researchers in medicinal chemistry and materials science. Its presence in the core structure of numerous pharmaceuticals and biologically active compounds underscores its significance.[1][2] Derivatives of quinoline are instrumental in the development of therapeutics for a wide range of diseases, including malaria, cancer, and various infections.[1][3][4] Consequently, the ability to efficiently introduce the quinoline pharmacophore into diverse molecular architectures is a critical objective in modern drug discovery.

4-Quinolinecarbonyl chloride emerges as a highly valuable and reactive building block for this purpose. As an acyl chloride, it is among the most reactive derivatives of carboxylic acids, enabling the facile formation of stable amide and ester linkages, as well as carbon-carbon bonds through reactions like Friedel-Crafts acylation.[5][6] This guide provides an in-depth exploration of 4-quinolinecarbonyl chloride as a key acylating agent, offering field-proven insights and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Safety Imperatives

Handling 4-quinolinecarbonyl chloride requires a clear understanding of its properties and adherence to strict safety protocols. As a reactive acyl chloride, it is highly sensitive to moisture.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | Inferred from precursor |

| Molecular Weight | 191.62 g/mol | Calculated |

| Appearance | Likely a solid, potentially off-white to yellow | Inferred from similar compounds |

| Reactivity | Reacts vigorously with water, alcohols, and amines | [7] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene) | General chemical knowledge |

Safety Summary:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.

-

Moisture Sensitive: Reacts with atmospheric moisture to release corrosive hydrogen chloride gas.[7]

-

Handling: Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Core Chemistry: The Nucleophilic Acyl Substitution Mechanism

The utility of 4-quinolinecarbonyl chloride is rooted in the nucleophilic acyl substitution mechanism. The carbonyl carbon is highly electrophilic due to the inductive effects of both the oxygen and the chlorine atoms. This facilitates the attack by a wide range of nucleophiles.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

This fundamental mechanism underpins the amidation, esterification, and Friedel-Crafts reactions detailed in the following sections.

Caption: Overview of the synthesis and primary applications of 4-quinolinecarbonyl chloride.

Application I: Synthesis of Quinoline-4-Carboxamides

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Quinoline-4-carboxamides are a compound class with demonstrated biological activity, including potent antimalarial efficacy.[3] The high reactivity of 4-quinolinecarbonyl chloride allows for efficient coupling with a diverse range of primary and secondary amines.

Protocol: General Amidation via Schotten-Baumann Conditions